molecular formula C12H17NO3S B352199 4-(4-Ethylphenyl)sulfonylmorpholine CAS No. 58722-31-9

4-(4-Ethylphenyl)sulfonylmorpholine

Cat. No.: B352199
CAS No.: 58722-31-9
M. Wt: 255.34g/mol
InChI Key: OMMUGDBUZDSUMN-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)sulfonylmorpholine is a sulfonamide-containing morpholine derivative characterized by a sulfonyl group bridging a morpholine ring and a 4-ethylphenyl substituent. Sulfonylmorpholines are widely employed in medicinal chemistry due to their versatility as intermediates and their ability to modulate solubility, bioavailability, and target binding via electronic and steric effects .

Properties

IUPAC Name

4-(4-ethylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-2-11-3-5-12(6-4-11)17(14,15)13-7-9-16-10-8-13/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMUGDBUZDSUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(4-Nitrophenyl)thiomorpholine (vs. Morpholine Analogs)

  • Structural Differences : Replacing morpholine’s oxygen with sulfur in thiomorpholine increases lipophilicity and introduces metabolic susceptibility (e.g., oxidation to sulfoxides/sulfones) .
  • Crystal Packing : The thiomorpholine derivative forms centrosymmetric dimers via C–H···O hydrogen bonds and aromatic stacking, unlike its morpholine counterpart, which lacks sulfur-mediated interactions .
  • Applications : Thiomorpholine derivatives serve as precursors for antidiabetic, antimycobacterial, and kinase inhibitor agents, highlighting the role of sulfur in enhancing metabolic flexibility .

4-(4-Nitrophenyl)morpholine

  • Functional Group Impact : The nitro group in this compound contrasts with the sulfonyl group in 4-(4-Ethylphenyl)sulfonylmorpholine. Nitro groups are electron-withdrawing, reducing electron density on the aromatic ring, while sulfonyl groups enhance solubility and stability .
  • Biological Relevance : Nitrophenylmorpholines are intermediates in antitumor drug synthesis, suggesting that sulfonyl analogs like 4-(4-Ethylphenyl)sulfonylmorpholine may similarly act as building blocks for bioactive molecules .

4-[(2-Aminoethyl)sulfonyl]-morpholine

  • Solubility and Bioavailability: The aminoethyl substituent introduces a polar amine group, enhancing water solubility compared to the ethylphenyl group in 4-(4-Ethylphenyl)sulfonylmorpholine. This highlights how side-chain modifications tailor pharmacokinetic profiles .
  • Applications : Used in drug design for optimizing absorption and metabolic stability, emphasizing the sulfonyl group’s role in balancing lipophilicity and solubility .

4-[2-(Methylsulphonyl)phenyl]morpholine

  • This positional difference may influence binding affinity in target proteins .
  • Versatility : Applied in pharmaceuticals and agrochemicals, demonstrating the broad utility of sulfonylmorpholines in diverse research fields .

4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine

  • Substituent Effects: The bromo and methoxy groups increase molecular weight and electron-withdrawing effects, contrasting with the simpler ethyl group in 4-(4-Ethylphenyl)sulfonylmorpholine.
  • Safety Profile : Classified as an irritant, underscoring the need for careful handling of halogenated sulfonylmorpholines .

4-[4-(Ethylsulphonyl)-2-nitrophenyl]morpholine

  • Dual Functional Groups : Combines ethylsulfonyl and nitro groups, creating a highly electron-deficient aromatic system. This contrasts with 4-(4-Ethylphenyl)sulfonylmorpholine, where the ethyl group is electron-donating. Such differences impact reactivity in nucleophilic substitution or reduction reactions .
  • Synthetic Utility : Serves as a precursor for further functionalization, demonstrating the adaptability of sulfonylmorpholines in multi-step syntheses .

Data Table: Key Properties of Compared Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-(4-Ethylphenyl)sulfonylmorpholine 4-Ethylphenyl, sulfonyl ~283.36* Potential intermediate for drug synthesis -
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl, thiomorpholine - Precursor for kinase inhibitors
4-(4-Nitrophenyl)morpholine 4-Nitrophenyl - Antitumor intermediate
4-[(2-Aminoethyl)sulfonyl]-morpholine 2-Aminoethyl, sulfonyl 196.26 Enhanced solubility
4-[2-(Methylsulphonyl)phenyl]morpholine 2-Methylsulfonyl 241.31 Agrochemical applications
4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine 5-Bromo-2-methoxy - Halogenated bioactive agent
4-[4-(Ethylsulphonyl)-2-nitrophenyl]morpholine Ethylsulfonyl, nitro 300.33 Reactive intermediate

*Calculated based on formula C₁₂H₁₇NO₃S.

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